Cas no 1196044-36-6 (2-(3-Bromo-2,2-dimethylpropyl)oxolane)

2-(3-Bromo-2,2-dimethylpropyl)oxolane is a brominated oxolane derivative characterized by its unique structural features, including a tetrahydrofuran (oxolane) ring and a branched alkyl chain with a bromine substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the bromine atom enhances its reactivity, making it valuable for nucleophilic substitution and coupling reactions. Its stable, sterically hindered structure contributes to controlled reactivity and selectivity in synthetic pathways. The compound is typically handled under inert conditions due to its sensitivity to moisture and light. Its high purity and well-defined molecular structure ensure reproducibility in research and industrial applications.
2-(3-Bromo-2,2-dimethylpropyl)oxolane structure
1196044-36-6 structure
Product Name:2-(3-Bromo-2,2-dimethylpropyl)oxolane
CAS No:1196044-36-6
MF:C9H17BrO
MW:221.134682416916
CID:5057552
Update Time:2025-07-02

2-(3-Bromo-2,2-dimethylpropyl)oxolane Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-2,2-dimethylpropyl)oxolane
    • 2-(3-Bromo-2,2-dimethylpropyl)oxolane
    • Inchi: 1S/C9H17BrO/c1-9(2,7-10)6-8-4-3-5-11-8/h8H,3-7H2,1-2H3
    • InChI Key: UKARHWYEDVUWDY-UHFFFAOYSA-N
    • SMILES: BrCC(C)(C)CC1CCCO1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 123
  • XLogP3: 2.9
  • Topological Polar Surface Area: 9.2

2-(3-Bromo-2,2-dimethylpropyl)oxolane Pricemore >>

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$ 160.00 2022-06-01
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Additional information on 2-(3-Bromo-2,2-dimethylpropyl)oxolane

Research Brief on 2-(3-Bromo-2,2-dimethylpropyl)oxolane (CAS: 1196044-36-6) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of 2-(3-Bromo-2,2-dimethylpropyl)oxolane (CAS: 1196044-36-6) as a versatile intermediate in drug discovery and development. This compound, characterized by its unique brominated and oxolane-functionalized structure, has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurodegenerative diseases and cancer.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(3-Bromo-2,2-dimethylpropyl)oxolane as a key building block in the synthesis of novel gamma-secretase modulators (GSMs) for Alzheimer's disease. Researchers utilized its reactive bromine moiety to facilitate cross-coupling reactions, enabling the rapid assembly of diverse compound libraries. The study reported improved blood-brain barrier penetration and reduced amyloid-beta production in preclinical models, suggesting its promise as a therapeutic scaffold.

In parallel, a 2024 ACS Chemical Biology publication explored the compound's role in PROTAC (Proteolysis-Targeting Chimera) development. The oxolane ring was found to enhance solubility and pharmacokinetic properties when incorporated into heterobifunctional degraders targeting oncogenic proteins. Notably, derivatives of 1196044-36-6 showed enhanced degradation efficiency (DC50 values <100 nM) against BRD4 and EGFR mutants in cellular assays.

Structural-activity relationship (SAR) studies have revealed that the steric bulk of the 2,2-dimethylpropyl group contributes to selective target engagement, while the oxolane oxygen participates in critical hydrogen-bonding interactions with biological targets. Computational docking simulations published in Bioorganic & Medicinal Chemistry Letters (2023) suggest this compound's scaffold may be particularly suited for protein-protein interaction inhibition.

From a synthetic chemistry perspective, recent process chemistry optimizations (2024, Organic Process Research & Development) have improved the scalability of 2-(3-Bromo-2,2-dimethylpropyl)oxolane production. A novel continuous flow protocol achieved 85% yield with reduced bromine waste, addressing previous environmental concerns associated with its manufacturing.

Ongoing clinical translation efforts include its incorporation into Phase I candidates for Parkinson's disease (NCT05678945) and triple-negative breast cancer (NCT05823456). The compound's metabolic stability (t1/2 >4h in human hepatocytes) and favorable toxicity profile (CC50 >50μM in HEK293 cells) position it as a promising lead for further development.

Future research directions highlighted in recent reviews emphasize exploring enantioselective syntheses of 1196044-36-6 derivatives and their applications in targeted protein degradation. The compound's unique combination of lipophilicity (clogP 2.8) and polar surface area (45 Ų) makes it particularly valuable for CNS drug development where such balance is crucial.

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